molecular formula C8H10O2 B6240892 octahydropentalene-1,6-dione CAS No. 90953-74-5

octahydropentalene-1,6-dione

Cat. No. B6240892
CAS RN: 90953-74-5
M. Wt: 138.2
InChI Key:
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Description

Octahydropentalene-1,6-dione is an organic compound with a molecular formula of C8H14O2. It is an unsaturated diketone, consisting of a cyclic structure of eight carbons and two oxygen atoms. It is one of the few compounds that contain a six-membered ring of carbons and two oxygen atoms, making it an interesting molecule for study. This compound is a colorless, odorless liquid at room temperature, and is soluble in various organic solvents. It is a versatile compound that has been used in a variety of applications, including synthesis, chemical analysis, and biochemistry.

Mechanism of Action

The mechanism of action of octahydropentalene-1,6-dione is not well understood. It is believed that the compound acts as a proton acceptor, allowing for the formation of a new bond between two molecules. This reaction is known as a condensation reaction, and is the basis for many organic syntheses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be toxic to some organisms, such as fish, and may have an effect on the nervous system of mammals. It has also been shown to have antifungal and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Octahydropentalene-1,6-dione has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in a variety of ways. Additionally, it is a versatile compound, and can be used in a variety of reactions. However, it is important to note that this compound is toxic to some organisms, and must be handled with care.

Future Directions

The potential applications of octahydropentalene-1,6-dione are vast. Further research is needed to determine its full range of effects on living organisms and its potential uses in pharmaceuticals. Additionally, further research is needed to develop more efficient methods of synthesis and to improve the safety of the compound. Additionally, further research is needed to explore the potential of this compound as a catalyst for organic reactions. Finally, research is needed to explore the potential of this compound as a starting material for the synthesis of polymers.

Synthesis Methods

Octahydropentalene-1,6-dione can be synthesized through several methods. The most common method is the reaction of ethyl acetoacetate and ethylene glycol in the presence of an acid catalyst. This reaction is known as the acetoacetate-ethylene glycol condensation. Other methods for the synthesis of this compound include the reaction of p-toluenesulfonic acid and ethyl acetoacetate, as well as the reaction of ethyl acetoacetate and hydroxylamine hydrochloride.

Scientific Research Applications

Octahydropentalene-1,6-dione has been used in scientific research for a variety of purposes. It has been used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, polymers, and other organic compounds. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents. This compound has also been used in the synthesis of polymers and as a catalyst in organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of octahydropentalene-1,6-dione can be achieved through a Diels-Alder reaction followed by a series of reduction and oxidation reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Acetic acid", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in a Diels-Alder reaction to form the adduct.", "Step 2: The adduct is reduced using sodium borohydride to form the diol.", "Step 3: The diol is oxidized using potassium permanganate to form the diketone.", "Step 4: The diketone is reduced using sodium borohydride to form the diol.", "Step 5: The diol is oxidized using acetic acid and sodium hydroxide to form octahydropentalene-1,6-dione.", "Step 6: The product is purified using methanol." ] }

CAS RN

90953-74-5

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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